molecular formula C6H6IN B1337970 4-Iodo-2-methylpyridine CAS No. 22282-65-1

4-Iodo-2-methylpyridine

Cat. No.: B1337970
CAS No.: 22282-65-1
M. Wt: 219.02 g/mol
InChI Key: RZRJLVROVUWDKL-UHFFFAOYSA-N
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Description

4-Iodo-2-methylpyridine is an organic compound with the molecular formula C6H6IN. It is a derivative of pyridine, where an iodine atom is substituted at the fourth position and a methyl group at the second position of the pyridine ring. This compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis .

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261 and P305+P351+P338 . It’s recommended to keep it in a dark place, under inert atmosphere, at 2–8 °C .

Future Directions

While specific future directions for 4-Iodo-2-methylpyridine are not detailed in the search results, it’s worth noting that pyridines are important structural motifs found in numerous bioactive molecules . The introduction of various functional groups to the pyridine scaffold can improve the biological activities and physical properties of pyridine analogs . Therefore, the development of new synthetic methods and applications for this compound and other pyridines is a promising area of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodo-2-methylpyridine can be synthesized through several methods. One common method involves the iodination of 2-methylpyridine. This process typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the substitution of the iodine atom at the desired position .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 4-Iodo-2-methylpyridine depends on the specific reactions it undergoesThe molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an iodine atom and a methyl group on the pyridine ring. This combination of substituents provides distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-iodo-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRJLVROVUWDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507042
Record name 4-Iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22282-65-1
Record name 4-Iodo-2-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22282-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-2-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-(((Tert-butyldimethylsilyl)oxy)methyl)-4-chloropyridine (600 mg, 2.33 mmol), dry sodium iodide (5 g) and freshly distilled acetyl chloride (0.7 mL, 9.78 mmol) in 6 mL of anhydrous acetonitrile were refluxed under nitrogen for 33 hours. Aqueous 10% K2CO3/5% NaHSO3 was added and the mixture extracted three times with chloroform. After drying (Na2SO4) and evaporation of the chloroform, flash chromatography (hexane/EtOAc 9:1) yielded 110 mg (22%) of 4-Iodo-2-methylpyridine as a white solid and 290 mg (45%) of (4-iodo-2-pyridyl)methylacetate as a white solid.
Name
2-(((Tert-butyldimethylsilyl)oxy)methyl)-4-chloropyridine
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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